molecular formula C6H10ClN3 B15226395 5-(Aminomethyl)pyridin-2-amine hydrochloride

5-(Aminomethyl)pyridin-2-amine hydrochloride

Cat. No.: B15226395
M. Wt: 159.62 g/mol
InChI Key: RWCHTPYKIMUFRU-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyridin-2-amine hydrochloride typically involves the hydrogenation of 2-cyano pyridine. This process is carried out under specific conditions to ensure the desired product is obtained . The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, at elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

5-(aminomethyl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3,7H2,(H2,8,9);1H

InChI Key

RWCHTPYKIMUFRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CN)N.Cl

Origin of Product

United States

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